molecular formula C16H23N3O3 B3866385 N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide

N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide

Cat. No. B3866385
M. Wt: 305.37 g/mol
InChI Key: ILEHGQYBFBIDGK-UHFFFAOYSA-N
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Description

“N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide” is a complex organic compound. It contains an acetyl group, which is a functional group with the chemical formula -COCH3 and the structure -C(=O)-CH3 . It also contains a benzylamine group, which is a type of amine that includes a benzyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of protective groups, such as benzylamines . A highly active Mn(I) pincer catalyst can enable an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology . A simple Cu(I)-catalyzed C-N coupling of aliphatic halides with amines and amides can take place readily at room temperature .


Molecular Structure Analysis

The molecular structure of “N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide” is complex. It includes an acetyl group, which contains a methyl group single-bonded to a carbonyl (C=O), making it an acyl group . It also includes a benzylamine group .


Chemical Reactions Analysis

The chemical reactions involving “N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide” can be complex. For example, nucleophiles may attack either at the carbonyl carbon, as for any aldehyde, ketone or carboxylic acid derivative, or at the beta-carbon . These two modes of reaction are referred to as 1,2-addition and 1,4-addition respectively .

Mechanism of Action

The mechanism of action of “N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide” is likely complex and depends on the specific context in which it is used. For example, in the formation of hemiacetals and acetals, a series of steps involving protonation of the carbonyl, nucleophilic attack by the alcohol, and deprotonation can occur .

properties

IUPAC Name

2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-11(2)9-14(18-12(3)20)15(21)19-16(22)17-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHGQYBFBIDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(=O)NCC1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(benzylcarbamoyl)-4-methylpentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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